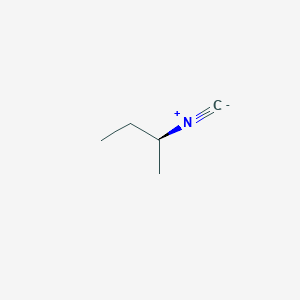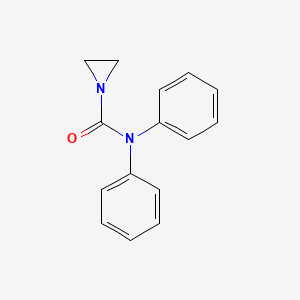
N-Phenyl-2-(1H-tetrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-2-(1H-tetrazol-1-yl)acetamide is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(1H-tetrazol-1-yl)acetamide can be achieved through several methods. One common approach involves the reaction of phenylacetic acid with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring. The reaction typically requires heating and can be carried out in solvents such as acetonitrile or water .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, eco-friendly approaches such as using water as a solvent and moderate reaction conditions are preferred to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-2-(1H-tetrazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted tetrazole derivatives .
Applications De Recherche Scientifique
N-Phenyl-2-(1H-tetrazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation
Mécanisme D'action
The mechanism of action of N-Phenyl-2-(1H-tetrazol-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Phenyl-2-(1H-tetrazol-5-yl)acetamide
- N-(2-Ethoxyphenyl)-2-(1H-tetrazol-1-yl)acetamide
- N-(4-Tert-butylphenyl)-2-(1H-tetrazol-1-yl)acetamide
Uniqueness
N-Phenyl-2-(1H-tetrazol-1-yl)acetamide is unique due to its specific substitution pattern on the tetrazole ring, which can influence its chemical reactivity and biological activity. The presence of the phenyl group attached to the acetamide moiety can enhance its lipophilicity and ability to interact with hydrophobic pockets in enzymes or receptors .
Propriétés
Numéro CAS |
54769-23-2 |
|---|---|
Formule moléculaire |
C9H9N5O |
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
N-phenyl-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C9H9N5O/c15-9(6-14-7-10-12-13-14)11-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,15) |
Clé InChI |
OWYNIEQYGMVFJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CN2C=NN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




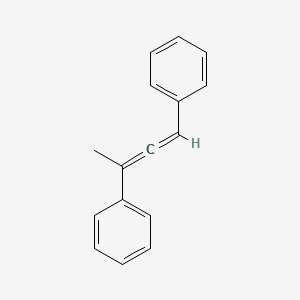
![5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole](/img/structure/B14638561.png)

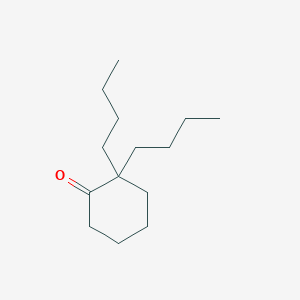
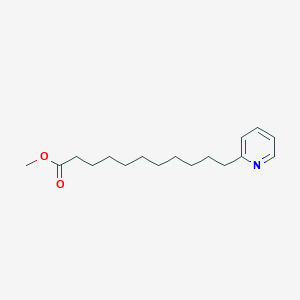
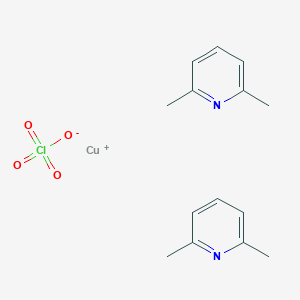
![1-Methyl-4-[(trichloromethyl)sulfonyl]benzene](/img/structure/B14638606.png)
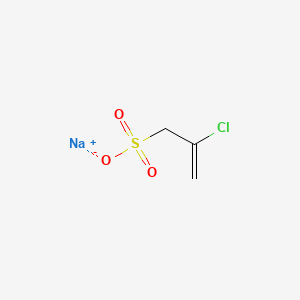
![1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]-](/img/structure/B14638609.png)
![1-(4-Chlorophenyl)-2-[(2,6-dimethylpyridin-3-yl)amino]-2-oxoethyl methyl phosphate](/img/structure/B14638627.png)
